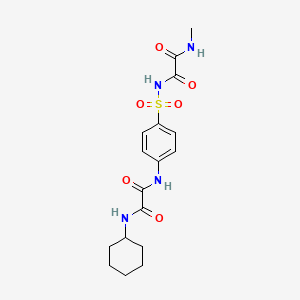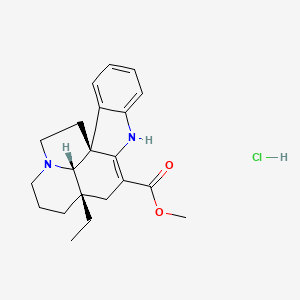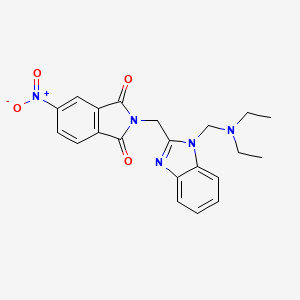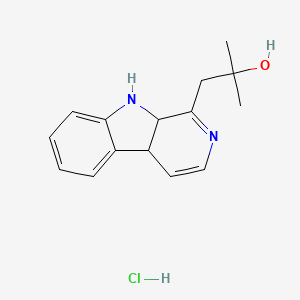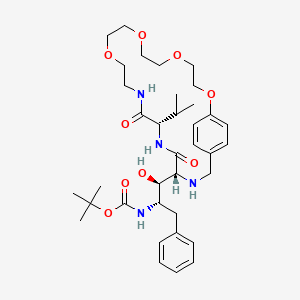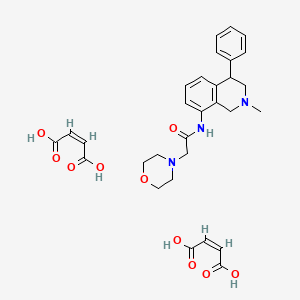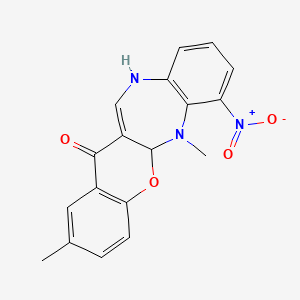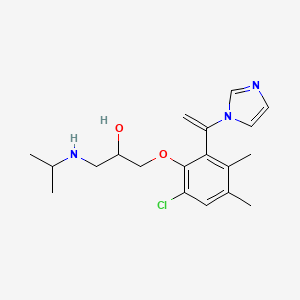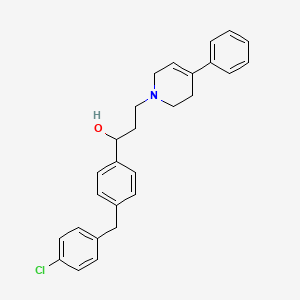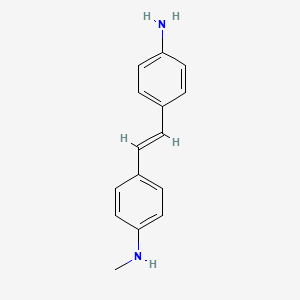
N-Methyldiaminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyldiaminostilbene is a chemical compound with the molecular formula C15H16N2. It is also known by its systematic name, 4-((1E)-2-(4-aminophenyl)ethenyl)-N-methylbenzenamine . This compound is characterized by its stilbene structure, which consists of two benzene rings connected by an ethylene bridge, with an amino group and a methylamino group attached to the benzene rings.
Vorbereitungsmethoden
The synthesis of N-Methyldiaminostilbene typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward and cost-effective nature. The process involves the reduction of nitro compounds to amines, followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . Industrial production methods may involve large-scale catalytic hydrogenation and methylation processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-Methyldiaminostilbene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts.
Wissenschaftliche Forschungsanwendungen
N-Methyldiaminostilbene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Methyldiaminostilbene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-Methyldiaminostilbene can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Similar in structure but with two methyl groups attached to the nitrogen atom.
4-Aminostilbene: Lacks the N-methyl group, making it less versatile in certain chemical reactions.
N-Methyl-4-aminobiphenyl:
Eigenschaften
CAS-Nummer |
1075218-61-9 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(methylamino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C15H16N2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,17H,16H2,1H3/b3-2+ |
InChI-Schlüssel |
LSXVZFZGGWPTSL-NSCUHMNNSA-N |
Isomerische SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
